N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring, a dinitrophenoxy group, and a carbohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process. The initial step often includes the preparation of the 3-(2,4-dinitrophenoxy)benzaldehyde intermediate. This intermediate is then reacted with pyridine-3-carbohydrazide under specific conditions to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, and using an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques like continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridine derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-2-carbohydrazide
- N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-4-carbohydrazide
Uniqueness
N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]pyridine-3-carbohydrazide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the dinitrophenoxy group also adds to its distinct properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H13N5O6 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N5O6/c25-19(14-4-2-8-20-12-14)22-21-11-13-3-1-5-16(9-13)30-18-7-6-15(23(26)27)10-17(18)24(28)29/h1-12H,(H,22,25)/b21-11+ |
InChI Key |
DZHJFNWJLQXYHN-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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